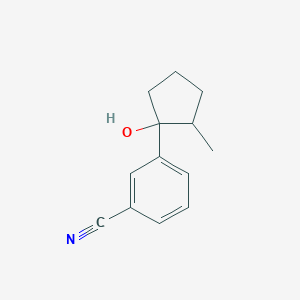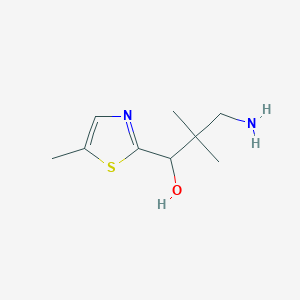
3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a cyclopentyl ring substituted with a hydroxyl group and a methyl group, attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile typically involves the reaction of 1-hydroxy-2-methylcyclopentane with benzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution: Strong bases like NaH or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(2-methylcyclopentyl)benzonitrile-1-one.
Reduction: Formation of 3-(1-amino-2-methylcyclopentyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Hydroxycyclopentyl)benzonitrile: Lacks the methyl group on the cyclopentyl ring.
3-(1-Hydroxy-2-methylcyclohexyl)benzonitrile: Contains a cyclohexyl ring instead of a cyclopentyl ring.
3-(1-Hydroxy-2-methylcyclopentyl)benzamide: The nitrile group is replaced by an amide group.
Uniqueness
3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a substituted cyclopentyl ring
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
3-(1-hydroxy-2-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-4-3-7-13(10,15)12-6-2-5-11(8-12)9-14/h2,5-6,8,10,15H,3-4,7H2,1H3 |
Clé InChI |
OYCXERHTPDZLNM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(C2=CC=CC(=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13158784.png)


![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)


![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)



![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)

![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)
